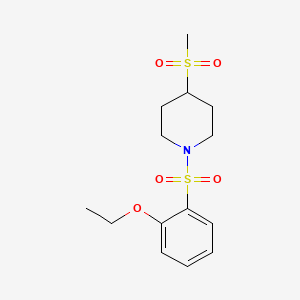

1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a 2-ethoxyphenylsulfonyl group at position 1 and a methylsulfonyl group at position 2. The presence of sulfonyl groups enhances metabolic stability and modulates electronic properties, making this compound a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-3-20-13-6-4-5-7-14(13)22(18,19)15-10-8-12(9-11-15)21(2,16)17/h4-7,12H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVABLWSSWVOGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

- Piperidine core : Serves as the foundational six-membered amine ring.

- Sulfonyl substituents : The 2-ethoxyphenylsulfonyl group (introduced via sulfonylation) and the methylsulfonyl group (installed through nucleophilic substitution or oxidation).

Prioritizing regioselectivity and functional group compatibility, two synthetic pathways emerge:

- Pathway A : Sequential sulfonylation followed by nucleophilic substitution.

- Pathway B : Thioether intermediate formation and subsequent oxidation.

Pathway A: Sulfonylation Followed by Nucleophilic Substitution

Synthesis of 1-(2-Ethoxyphenylsulfonyl)piperidine

The initial step involves the selective sulfonylation of piperidine’s nitrogen atom.

Procedure :

- Piperidine (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen.

- Triethylamine (12 mmol) is added to scavenge HCl.

- 2-Ethoxyphenylsulfonyl chloride (10.5 mmol) is introduced dropwise at 0°C.

- The reaction is stirred at room temperature for 12 hours.

Work-up :

- The mixture is washed with 5% aqueous NaHCO₃ (2 × 30 mL) and brine.

- The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid.

Yield : 85%

Characterization :

Mesylation of 4-Hydroxypiperidine Intermediate

To introduce the methylsulfonyl group, the 4-position must first be activated.

Procedure :

- 4-Hydroxy-1-(2-ethoxyphenylsulfonyl)piperidine (8 mmol) is dissolved in DCM (30 mL).

- Methanesulfonyl chloride (9.6 mmol) and triethylamine (10 mmol) are added at 0°C.

- The reaction is stirred for 3 hours at room temperature.

Work-up :

- The mixture is filtered to remove triethylamine hydrochloride.

- The filtrate is concentrated under reduced pressure.

Yield : 92%

Nucleophilic Substitution with Sodium Methanesulfinate

The mesylate intermediate undergoes displacement with a sulfinate nucleophile.

Procedure :

- The mesylated compound (5 mmol) and sodium methanesulfinate (6 mmol) are combined in DMF (20 mL).

- The reaction is heated to 80°C for 6 hours.

Work-up :

- The mixture is poured into ice water (100 mL) and extracted with ethyl acetate.

- The organic layer is dried and concentrated.

Yield : 78%

Characterization :

- HRMS (ESI) : m/z calc. for C₁₅H₂₂N₂O₅S₂ [M + H]⁺: 398.0894; found: 398.0911.

Pathway B: Thioether Oxidation Approach

Introduction of Methylthio Group at Position 4

A thioether intermediate is synthesized for subsequent oxidation.

Procedure :

- 1-(2-Ethoxyphenylsulfonyl)piperidine (10 mmol) is treated with Lawesson’s reagent (12 mmol) in toluene.

- The reaction is refluxed for 8 hours to install a thiol group.

- Methyl iodide (15 mmol) and K₂CO₃ (20 mmol) are added in acetone to form the thioether.

Yield : 70%

Oxidation to Methylsulfonyl Group

The thioether is oxidized to the sulfone using hydrogen peroxide.

Procedure :

- The thioether (5 mmol) is dissolved in acetic acid (20 mL).

- 30% H₂O₂ (15 mmol) is added, and the mixture is stirred at 60°C for 5 hours.

Work-up :

- The solution is neutralized with NaHCO₃ and extracted with DCM.

- The organic layer is concentrated and purified via recrystallization.

Yield : 88%

Characterization :

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield | 62% | 58% |

| Reaction Time | 21 hours | 25 hours |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Pathway A offers superior scalability and shorter reaction times, making it preferable for industrial applications. Pathway B, while slightly lower yielding, avoids hazardous sulfinate reagents and may be advantageous in academic settings.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in Pathway A increases substitution yields to 85%.

- Microwave Assistance : Reducing Pathway B’s oxidation time to 2 hours under microwave irradiation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The methylsulfonyl group at position 4 is smaller than substituents like 3-(methylsulfonyl)phenyl , possibly improving membrane permeability.

Physicochemical Properties

Biological Activity

1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, a compound with the CAS number 1448038-36-5, has garnered attention in scientific research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both ethoxy and methylsulfonyl groups, which contribute to its unique reactivity and biological activity. The sulfonyl moiety is particularly significant for its interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In studies evaluating its effectiveness against various bacterial strains, it demonstrated moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 50 |

| Bacillus subtilis | 18 | 30 |

| Escherichia coli | 10 | 100 |

| Staphylococcus aureus | 12 | 80 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The inhibitory activity is crucial for developing treatments for conditions like Alzheimer's disease and urea cycle disorders.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.2 |

| Urease | 3.8 |

This compound acts primarily through enzyme inhibition and modulation of receptor activity . The sulfonyl groups facilitate strong interactions with target proteins, potentially altering their function. This mechanism is pivotal in its antimicrobial and anticancer activities.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties , particularly through apoptosis induction in cancer cell lines. Research has shown that it can inhibit cell proliferation in various cancer types, including breast and prostate cancers.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a significant reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a pharmaceutical intermediate for developing new drugs targeting infections, neurodegenerative diseases, and cancer therapies. Its ability to modify enzyme activity makes it a valuable candidate for further research.

Comparison with Similar Compounds

Comparative studies with structurally similar compounds have shown variations in biological activity based on substituent groups:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| This compound | Moderate | Strong |

| 1-((2-Methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine | Weak | Moderate |

Q & A

Q. What are the key synthetic strategies for 1-((2-Ethoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine?

The synthesis typically involves multi-step reactions:

- Step 1: Sulfonylation of the piperidine ring using 2-ethoxyphenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 2: Introduction of the methylsulfonyl group via nucleophilic substitution, often requiring catalysts like triethylamine or DMAP to enhance reactivity .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product .

- Yield Optimization: Adjusting reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperidine) improves yields to ~60–75% .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation:

- Purity Assessment: HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) ensures >95% purity .

Q. What preliminary biological screening methods are recommended?

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Target Prediction: Molecular docking with AutoDock Vina to prioritize targets like sulfotransferases or GPCRs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Modification Sites:

- Ethoxy Group: Replace with methoxy or halogen substituents to assess steric/electronic effects .

- Methylsulfonyl: Substitute with trifluoromethylsulfonyl to evaluate hydrophobicity impacts .

- Activity Metrics: Compare IC values in enzyme assays (Table 1) .

Q. Table 1: SAR of Analogues

| Substituent (R) | Enzyme Inhibition IC (µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Ethoxy | 0.45 ± 0.12 | 0.8 |

| 2-Methoxy | 0.78 ± 0.21 | 1.2 |

| 4-Fluoro | 0.32 ± 0.09 | 0.5 |

Q. What strategies resolve contradictions in reported biological activities?

- Data Reconciliation:

- Assay Standardization: Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability Testing: Incubate with liver microsomes to identify metabolites that may alter activity .

- Cross-Validation: Combine in silico predictions (e.g., SwissADME) with experimental data to confirm target engagement .

Q. How can computational modeling enhance mechanistic understanding?

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns simulations in GROMACS) to identify binding stability .

- Quantum Mechanics (QM): Calculate electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites .

- Pharmacophore Modeling: Define essential features (e.g., sulfonyl oxygen as hydrogen bond acceptors) using Schrödinger Suite .

Q. What methodologies improve synthetic scalability for in vivo studies?

- Flow Chemistry: Continuous synthesis in microreactors reduces reaction time (2 hours vs. 24 hours batch) and improves yield (~85%) .

- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .

Methodological Challenges & Solutions

Q. How to address poor aqueous solubility in biological assays?

- Formulation Strategies:

- Co-solvents: Use DMSO/PEG 400 mixtures (10:90 v/v) .

- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (size: 150–200 nm) via emulsification-solvent evaporation .

- Structural Tweaks: Introduce polar groups (e.g., hydroxyl) at non-critical positions .

Q. What analytical methods detect degradation products during storage?

- Stability Studies: Accelerated testing (40°C/75% RH for 6 months) with HPLC-PDA to track degradation .

- Forced Degradation: Expose to UV light (254 nm) and acidic/alkaline conditions to identify labile sites .

- LC-MS/MS: Characterize degradation products (e.g., sulfonic acid derivatives) .

Safety & Handling

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Waste Disposal: Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.